Evidence Gap: No Publicly Available Quantitative Bioactivity Data or Head-to-Head Comparisons Found for This Compound
A systematic search of primary literature, patents, and authoritative databases (PubChem, ChEMBL) yielded no quantitative IC50, Ki, EC50, or other potency data for 1-benzyl-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine against any biological target [1]. The compound has a PubChem CID (45500402) and a ChEMBL ID (CHEMBL4941093), but neither entry contains bioassay results or target annotations [1][2]. While structurally related pyrazolo[1,5-a]pyrazin-4-yl derivatives are claimed as JAK/TYK2 inhibitors with reported IC50 values in the nanomolar range in Pfizer's patent filings [3], the specific substitution pattern of this compound (3,4-dimethylphenyl at C2, 4-benzylpiperazine at C4) has not been individually profiled in any publicly accessible dataset. No head-to-head comparison with close analogues such as 1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine (CAS 1111319-90-4) or 1-benzyl-4-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine (CAS 1111292-05-7) has been reported.
| Evidence Dimension | Target engagement / biochemical potency |
|---|---|
| Target Compound Data | No quantitative data available |
| Comparator Or Baseline | Closest in-class analogues similarly lack publicly reported bioactivity data |
| Quantified Difference | N/A — insufficient data for calculation |
| Conditions | N/A — no assay data identified in public domain as of 2026-04-29 |
Why This Matters
Procurement and selection decisions cannot be based on quantitative differentiation claims; the compound's value proposition rests solely on its potential as a novel scaffold for in-house kinase inhibitor programs, and users must generate primary screening data to establish any performance advantage.
- [1] PubChem Compound Summary for CID 45500402, 1-Benzyl-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine. National Center for Biotechnology Information (2025). View Source
- [2] ChEMBL Compound Report for CHEMBL4941093. European Bioinformatics Institute (2025). View Source
- [3] Brown, M.F., Dermenci, A., Fensome, A., Gerstenberger, B.S., Hayward, M.M., Owen, D.R., Wright, S.W., Xing, L., Yang, X. (Pfizer Inc.). PYRAZOLO[1,5-A]PYRAZIN-4-YL DERIVATIVES. U.S. Patent Application Publication No. US 2017/0240552 A1, August 24, 2017. View Source
